![molecular formula C18H21N3O3S2 B14215717 4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole CAS No. 825634-66-0](/img/structure/B14215717.png)
4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an ethoxy group, a thiophene sulfonyl group, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the indazole core using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidin-1-yl Ethoxy Group: This final step involves the nucleophilic substitution reaction of the sulfonylated indazole with 2-(piperidin-1-yl)ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the thiophene sulfonyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1-Piperidinyl)ethoxy]benzoic acid
- 2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol
Uniqueness
4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole stands out due to its combination of a thiophene sulfonyl group and an indazole core, which is less common in similar compounds. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
825634-66-0 |
|---|---|
Molecular Formula |
C18H21N3O3S2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethoxy)-1-thiophen-2-ylsulfonylindazole |
InChI |
InChI=1S/C18H21N3O3S2/c22-26(23,18-8-5-13-25-18)21-16-6-4-7-17(15(16)14-19-21)24-12-11-20-9-2-1-3-10-20/h4-8,13-14H,1-3,9-12H2 |
InChI Key |
PBUFPMUUPUCUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC3=C2C=NN3S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
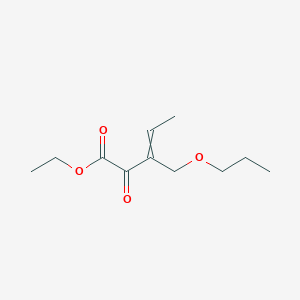
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)

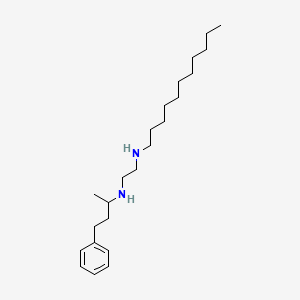
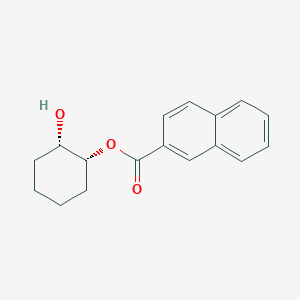
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
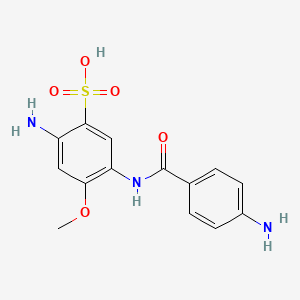

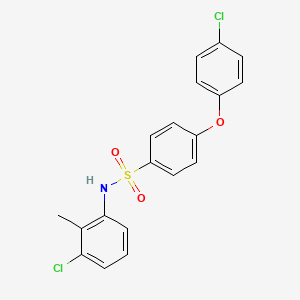
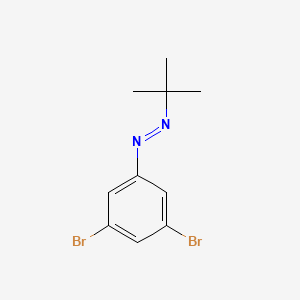
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
